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Compound of Interest

Compound Name: Ctrl-CF4-S2

Cat. No.: B15555320 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
The Ctrl-CF4-S2 Cell Proliferation Kit provides a sensitive and reliable method for tracking cell

proliferation in vitro and in vivo using flow cytometry. The core component, Ctrl-CF4-S2, is a

novel, cell-permeant fluorescent dye that covalently binds to intracellular proteins.[1] As cells

divide, the dye is distributed equally between daughter cells, leading to a sequential halving of

fluorescence intensity with each generation.[2][3][4] This allows for the precise quantification of

cell division and the analysis of proliferative responses in heterogeneous cell populations.[2][5]

The kit is designed for researchers, scientists, and drug development professionals

investigating immune cell activation, compound toxicity, and tumor cell growth.[2]

Principle of the Assay
Ctrl-CF4-S2 is an amine-reactive succinimidyl ester compound that passively diffuses into live

cells.[1][6] Inside the cell, intracellular esterases cleave the acetate groups, rendering the

molecule highly reactive and cell-impermeant. The reactive molecule then covalently binds to

free amines on intracellular proteins, resulting in stable, uniform, and intense fluorescent

labeling.[1]

When a labeled cell divides, the total fluorescence is partitioned equally between the two

daughter cells.[4] Consequently, each successive generation exhibits approximately half the

fluorescence intensity of its parent.[4][7] A flow cytometer can detect these distinct fluorescence
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peaks, allowing for the identification and quantification of up to 7-8 cell divisions before the

signal approaches the level of unstained cells.[7]

Product Specifications
The Ctrl-CF4-S2 dye has been optimized for flow cytometry, demonstrating high signal-to-

noise ratio and minimal cytotoxicity at recommended concentrations.

Parameter Specification

Excitation (Max) 490 nm

Emission (Max) 521 nm

Recommended Laser 488 nm (Blue)

Standard Filter Set FITC, GFP

Molecular Formula C₂₉H₂₅NO₁₁

Molecular Weight 563.5 g/mol

Formulation Lyophilized powder

Solvent High-quality, anhydrous DMSO

Quantitative Data Summary
Performance of the Ctrl-CF4-S2 dye was evaluated using stimulated human peripheral blood

mononuclear cells (PBMCs). Data shown are representative of typical results.

Table 1: Staining Performance and Photostability
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Parameter Value Notes

Optimal Concentration 1 - 5 µM
Cell type dependent; titration is

recommended.[8][9]

Staining Uniformity (CV%) < 7%

Coefficient of variation of the

undivided (Generation 0) peak.

[10]

Signal Stability > 96 hours

Stable signal post-staining

allows for multi-day

proliferation assays.[7]

Detectable Divisions ≥ 7
Clearly discernible peaks for

multiple generations.[7]

Table 2: Proliferation Analysis of Stimulated T-Cells (72 hours)

Parameter Unstimulated Control Stimulated Sample

% Divided Cells < 2% 85.2%

Division Index 1.01 2.85

Proliferation Index 1.98 3.34

% Divided Cells: The percentage of cells that have undergone at least one division.[2]

Division Index: The average number of divisions for all cells in the original population

(including undivided cells).[2][10]

Proliferation Index: The average number of divisions for only the cells that responded and

divided.[2][10][11]

Visualized Mechanisms and Workflows
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Mechanism of Ctrl-CF4-S2 Dye Action
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Caption: Mechanism of Ctrl-CF4-S2 covalent labeling and subsequent dye dilution upon cell

division.
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Experimental Workflow for Cell Proliferation Assay

1. Prepare Single-Cell
Suspension

(1-2 x 10^7 cells/mL)

2. Stain with Ctrl-CF4-S2
(e.g., 5 µM for 10 min at 37°C)

3. Quench & Wash
(Add complete medium, centrifuge)

4. Resuspend in Culture Medium
and Count Cells

5. Culture Cells
(with/without stimulus)

6. Harvest Cells at
Time Points (e.g., 24, 48, 72h)

7. Surface/Intracellular Staining
(Optional)

8. Acquire on Flow Cytometer
(488 nm laser)

9. Analyze Data
(Model proliferation peaks)

Click to download full resolution via product page

Caption: Step-by-step workflow for staining and analyzing cells with the Ctrl-CF4-S2 kit.
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Experimental Protocols
1. Reagent Preparation

Ctrl-CF4-S2 Stock Solution (5 mM): Allow the vial of lyophilized Ctrl-CF4-S2 to equilibrate to

room temperature. Add 18 µL of high-quality, anhydrous DMSO.[12] Mix well by vortexing.

This creates a 5 mM stock solution. Store unused stock solution in small aliquots at -20°C,

protected from light and moisture.[8]

Staining Buffer: Phosphate-Buffered Saline (PBS) without serum or protein. Protein-

containing buffers will compete for the dye, reducing staining efficiency.

Wash/Quench Buffer: Complete culture medium containing at least 10% Fetal Bovine Serum

(FBS). The serum proteins will quench any remaining unbound reactive dye.[8][9]

2. Cell Staining Protocol

This protocol is optimized for lymphocytes but should be adapted for different cell types.

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-2 x 10⁷ cells/mL in

pre-warmed (37°C) Staining Buffer (protein-free PBS).[8][9] Ensure cells are at least 95%

viable before staining.

Staining: Add the 5 mM Ctrl-CF4-S2 stock solution to the cell suspension to achieve a final

concentration of 1-5 µM. (e.g., add 1 µL of 5 mM stock to 1 mL of cell suspension for a 5 µM

final concentration). Vortex immediately to ensure homogenous mixing.[7]

Incubation: Incubate the cells for 10 minutes at 37°C, protected from light.[8][9]

Quenching: Stop the staining reaction by adding at least 5 volumes of cold Wash/Quench

Buffer (complete medium with FBS).[8] Incubate for 5 minutes on ice.

Washing: Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).[7][12] Discard

the supernatant.

Repeat Wash: Resuspend the cell pellet in fresh, cold complete medium and repeat the

centrifugation step. This wash is critical to remove all unbound dye for a tight, undivided

peak.[9]
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Final Resuspension: Resuspend the cells in the desired volume of pre-warmed complete

culture medium for your experiment. Count the cells, as some cell loss (up to 50%) can

occur during the staining procedure.[8]

3. Cell Culture and Proliferation

Controls: It is essential to prepare three control samples[12]:

Unstained Control: Cells not treated with Ctrl-CF4-S2. Used to set the background

fluorescence.

Unstimulated Stained Control (Generation 0): Stained cells cultured without a proliferative

stimulus. This sample defines the position of the undivided peak.

Stimulated Stained Sample: Stained cells cultured with a proliferative stimulus.

Culture: Plate the cells at the desired density and add appropriate stimuli (e.g., antigens,

mitogens). Culture under standard conditions (37°C, 5% CO₂).

Time Course: Harvest cells at various time points (e.g., 24, 48, 72, 96 hours) to monitor the

progression of proliferation.[2]

4. Flow Cytometry Analysis

Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser. Set up a

histogram to display the Ctrl-CF4-S2 signal (e.g., FITC channel, ~521 nm emission). Use a

logarithmic scale for fluorescence detection.[5]

Gating Strategy:

Gate on the main cell population using Forward Scatter (FSC) and Side Scatter (SSC) to

exclude debris.

Gate on single cells using FSC-A vs. FSC-H to exclude doublets.

If using a viability dye, gate on the live cell population.[12]

Data Acquisition:
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Run the Unstained Control to set the negative population gate.

Run the Unstimulated Stained Control to set the position of the undivided (Generation 0)

peak. Adjust the voltage for this channel so the peak is bright and on-scale.

Run the stimulated samples. Collect a sufficient number of events (e.g., 30,000-50,000

events in the live, single-cell gate) for robust analysis.

Data Modeling: Use a dedicated cell proliferation analysis platform (e.g., FlowJo™, FCS

Express™) to model the histogram data. These programs can deconvolute the overlapping

peaks to calculate the percentage of cells in each generation and derive key metrics like the

proliferation and division indices.[10][11]
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Flow Cytometry Gating Strategy

All Events
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Caption: A typical gating strategy for isolating live, single cells for proliferation analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15555320?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/jp/ja/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-76/bioprobes-76-journal-club-cell-tracking-dyes-proliferation-imaging-flow-cytometry.html
https://www.thermofisher.com/jp/ja/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-76/bioprobes-76-journal-club-cell-tracking-dyes-proliferation-imaging-flow-cytometry.html
https://www.biocompare.com/Bench-Tips/351390-Cell-Proliferation-Analysis-by-Flow-Cytometry-Tips-for-Optimizing-Your-Experiment/
https://kcasbio.com/blogs/tips-for-measuring-t-cell-proliferation-by-flow-cytometry/
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/cell-proliferation-assays-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/cell-proliferation-assays-flow-cytometry.html
https://www.bio-rad-antibodies.com/proliferation-measurement.html
https://cellculturedish.com/fluorescent-cell-testing-measures-assessing-cell-proliferation-cell-health-using-flow-cytometry-imaging-platforms/
https://ainslielab.web.unc.edu/wp-content/uploads/sites/12416/2024/01/T-cell-CSFE-staining.pdf
https://www.immunology.kserre.net/2013/01/protocol-cfse-staining-of-t-cells/
https://www.bu.edu/flow-cytometry/files/2010/10/CFSE_Staining-protocol1.pdf
http://v9docs.flowjo.com/html/proliferation.html
https://docs.flowjo.com/flowjo/experiment-based-platforms/proliferation/
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://www.benchchem.com/product/b15555320#flow-cytometry-analysis-with-ctrl-cf4-s2
https://www.benchchem.com/product/b15555320#flow-cytometry-analysis-with-ctrl-cf4-s2
https://www.benchchem.com/product/b15555320#flow-cytometry-analysis-with-ctrl-cf4-s2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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